N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that features both indole and pyridazine moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology. The indole ring is known for its presence in many biologically active molecules, while the pyridazine ring is often found in compounds with diverse pharmacological activities.
Properties
Molecular Formula |
C23H21FN4O3 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H21FN4O3/c1-31-19-4-2-3-17(13-19)20-7-8-23(30)28(26-20)15-22(29)25-10-12-27-11-9-16-5-6-18(24)14-21(16)27/h2-9,11,13-14H,10,12,15H2,1H3,(H,25,29) |
InChI Key |
WKYAVSCHDRHAFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, starting with the preparation of the indole and pyridazine intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone . The final step involves coupling the indole and pyridazine intermediates through an acylation reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as palladium or platinum, to facilitate the coupling reactions, as well as advanced purification techniques like chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include indoxyl derivatives from oxidation, alcohol derivatives from reduction, and halogenated indole derivatives from substitution reactions.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets in the body. The indole ring can interact with serotonin receptors, while the pyridazine ring can inhibit enzymes involved in inflammatory pathways. These interactions can lead to various pharmacological effects, including modulation of neurotransmitter levels and reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyridazine derivatives: Compounds with similar pyridazine rings, often used in medicinal chemistry.
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to the combination of both indole and pyridazine moieties in a single molecule. This dual functionality allows it to interact with multiple biological targets, making it a versatile compound for scientific research.
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic compound notable for its complex structure, which includes an indole moiety, a pyridazine ring, and an acetamide functional group. The unique arrangement of these structural elements suggests potential pharmacological applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities. The presence of the indole and pyridazine moieties is particularly significant due to their known interactions with various biological targets.
Potential Pharmacological Effects
- Antitumor Activity : Compounds containing indole structures are frequently investigated for their anticancer properties. The fluorine substitution on the indole may enhance its potency against cancer cells by modulating signaling pathways involved in cell proliferation and apoptosis.
- Neurological Applications : The indole moiety is also associated with neuroprotective effects. Research suggests that derivatives of indole can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Pyridazine derivatives have been reported to possess antibacterial and antifungal activities. Studies show that modifications in the pyridazine ring can enhance efficacy against various microbial strains .
Case Studies and Experimental Data
Several studies have explored the biological activities of related compounds, providing insights into the potential mechanisms of action for this compound.
| Study | Focus | Findings |
|---|---|---|
| Cunha et al., 2003 | Antitumor Activity | Indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for development as chemotherapeutic agents. |
| Özdemir et al., 2019 | Antimicrobial Effects | Pyridazinone derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential. |
| Akhtar et al., 2016 | Neurological Effects | Indole-based compounds showed promise in modulating cholinergic systems, which could be beneficial in treating Alzheimer's disease. |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Protein Kinase Inhibition : The compound may inhibit specific protein kinases involved in cancer progression.
- Neurotransmitter Modulation : Its structure may allow it to interact with serotonin receptors, influencing mood and cognitive functions.
- Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals, providing neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
